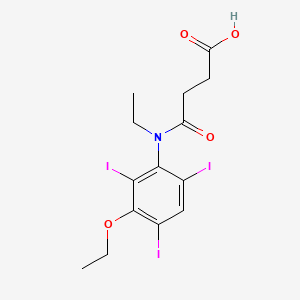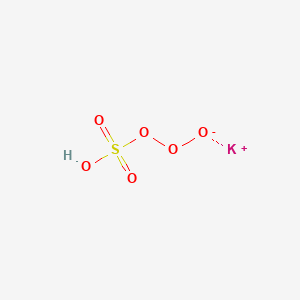
potassium;oxidooxy hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;oxidooxy hydrogen sulfate, also known as potassium peroxymonosulfate, is a powerful oxidizing agent with the chemical formula KHSO5. It is commonly used in various industrial and laboratory applications due to its strong oxidative properties. This compound is often found in the form of a triple salt with potassium hydrogen sulfate and potassium sulfate, which enhances its stability and usability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;oxidooxy hydrogen sulfate can be synthesized through the reaction of potassium hydroxide (KOH) with sulfuric acid (H2SO4). The reaction proceeds as follows:
2KOH+H2SO4→K2SO4+2H2O
This reaction produces potassium sulfate (K2SO4) and water. To obtain potassium peroxymonosulfate, further oxidation is required, typically involving the use of hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
In industrial settings, this compound is produced by reacting potassium hydroxide with sulfuric acid, followed by the addition of hydrogen peroxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. The resulting compound is then purified and crystallized to obtain a stable, high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;oxidooxy hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic substrates. The reactions typically occur under acidic conditions, which enhance the oxidative properties of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions
Aplicaciones Científicas De Investigación
Potassium;oxidooxy hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: It is employed in biochemical assays and experiments to study oxidative stress and related processes.
Medicine: It is used in the formulation of disinfectants and antiseptics due to its strong antimicrobial properties.
Industry: It is utilized in water treatment, textile bleaching, and paper pulp processing.
Mecanismo De Acción
The mechanism of action of potassium;oxidooxy hydrogen sulfate involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These ROS are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved in its action include the oxidation of sulfhydryl groups, double bonds, and aromatic rings in organic molecules.
Comparación Con Compuestos Similares
Potassium;oxidooxy hydrogen sulfate is unique due to its strong oxidative properties and stability. Similar compounds include:
Potassium persulfate (K2S2O8): Another strong oxidizing agent, but less stable than this compound.
Sodium percarbonate (Na2CO3·1.5H2O2): A solid form of hydrogen peroxide, used as a bleaching agent.
Calcium hypochlorite (Ca(ClO)2): A strong oxidizing agent used in water treatment and disinfection.
In comparison, this compound offers a balance of strong oxidative power and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
HKO6S |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
potassium;oxidooxy hydrogen sulfate |
InChI |
InChI=1S/K.H2O6S/c;1-5-6-7(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
HVAHYVDBVDILBL-UHFFFAOYSA-M |
SMILES canónico |
OS(=O)(=O)OO[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
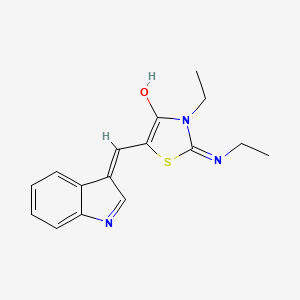

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)

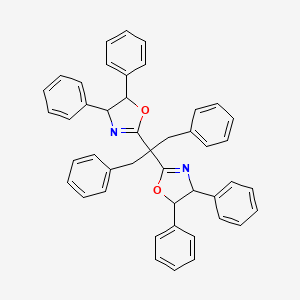

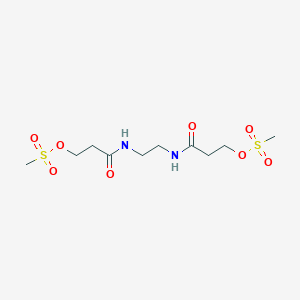
![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
